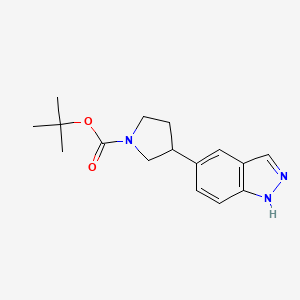
5-(3-Chloro-2,4-dimethoxyphenyl)pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Chloro-2,4-dimethoxyphenyl)pentanoic acid is an organic compound with the molecular formula C13H17ClO4. It is a derivative of pentanoic acid, featuring a chloro and two methoxy groups attached to a phenyl ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Chloro-2,4-dimethoxyphenyl)pentanoic acid typically involves the reaction of 3-chloro-2,4-dimethoxybenzaldehyde with a suitable pentanoic acid derivative under acidic or basic conditions. The reaction may proceed through a series of steps including condensation, reduction, and esterification, followed by hydrolysis to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The process may include rigorous purification steps such as recrystallization and chromatography to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions
5-(3-Chloro-2,4-dimethoxyphenyl)pentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chloro group can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of hydroxyl, amino, or alkyl derivatives.
Scientific Research Applications
5-(3-Chloro-2,4-dimethoxyphenyl)pentanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(3-Chloro-2,4-dimethoxyphenyl)pentanoic acid involves its interaction with specific molecular targets and pathways. The chloro and methoxy groups on the phenyl ring may influence its binding affinity and reactivity with enzymes, receptors, or other biomolecules. The compound may exert its effects through modulation of signaling pathways, inhibition of enzyme activity, or interaction with cellular components.
Comparison with Similar Compounds
Similar Compounds
5-(3,4-Dimethoxyphenyl)pentanoic acid: Similar structure but lacks the chloro group.
5-(2,4-Dimethoxyphenyl)pentanoic acid: Similar structure with different substitution pattern on the phenyl ring.
5-(3-Chloro-4-methoxyphenyl)pentanoic acid: Similar structure with different positioning of the methoxy group.
Uniqueness
5-(3-Chloro-2,4-dimethoxyphenyl)pentanoic acid is unique due to the presence of both chloro and methoxy groups on the phenyl ring, which may confer distinct chemical and biological properties. This combination of functional groups can influence its reactivity, solubility, and interaction with other molecules, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C13H17ClO4 |
|---|---|
Molecular Weight |
272.72 g/mol |
IUPAC Name |
5-(3-chloro-2,4-dimethoxyphenyl)pentanoic acid |
InChI |
InChI=1S/C13H17ClO4/c1-17-10-8-7-9(13(18-2)12(10)14)5-3-4-6-11(15)16/h7-8H,3-6H2,1-2H3,(H,15,16) |
InChI Key |
VQSUJDZUMBOMKO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)CCCCC(=O)O)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(6-Phenylimidazo[1,2-a]pyrazin-3-yl)benzamide](/img/structure/B13659305.png)
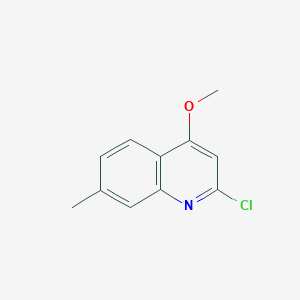
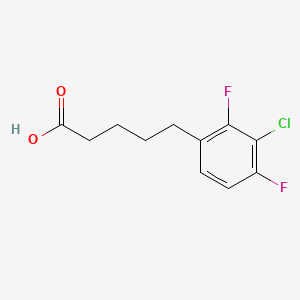
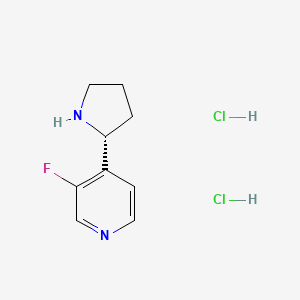
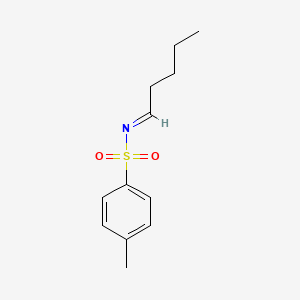
![(6R)-6-(iodomethyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane](/img/structure/B13659324.png)
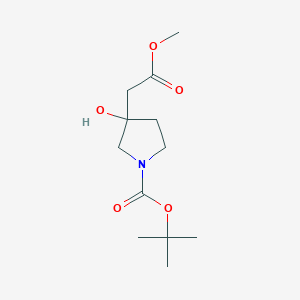
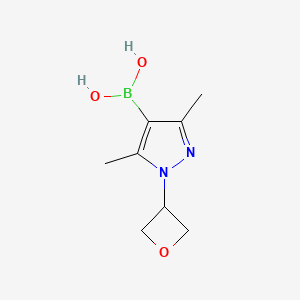
![(E)-4',4'''-(Diazene-1,2-diyl)bis(([1,1'-biphenyl]-3,5-dicarboxylic acid))](/img/structure/B13659351.png)
![5-Bromobenzo[c]isoxazol-3(1H)-one](/img/structure/B13659356.png)
![5,5-Dibromo-6,7-dihydro5H-benzo[b]thiophen-4-one](/img/structure/B13659370.png)

